molecular formula C23H17ClFNO4S B2738828 [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114853-21-2

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Katalognummer B2738828
CAS-Nummer: 1114853-21-2
Molekulargewicht: 457.9
InChI-Schlüssel: JMNIEZUHVZMRCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

SGLT2 Inhibition for Diabetes Treatment

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: serves as an intermediate in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter type II (SGLT2) inhibitor . SGLT2 inhibitors are promising antidiabetic agents that enhance glucose excretion by inhibiting renal glucose reabsorption. Dapagliflozin and related compounds have revolutionized diabetes management by lowering blood glucose levels without causing hypoglycemia. These inhibitors are particularly effective in type 2 diabetes patients.

Antiviral Activity

Indole derivatives, including compounds related to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone , have been explored for their antiviral potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains . Although the specific antiviral mechanism remains to be fully elucidated, these compounds represent a fascinating avenue for further research.

Organic Synthesis and Medicinal Chemistry

The synthesis of complex organic molecules often relies on versatile intermediates like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . Medicinal chemists use it as a building block to introduce the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety into drug candidates. This moiety is a key feature in several SGLT2 inhibitors, as exemplified by dapagliflozin and related compounds . Researchers can modify this scaffold to optimize drug properties such as potency, selectivity, and pharmacokinetics.

Chiral Resolution Strategies

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: exists as a racemate, comprising equal quantities of two enantiomers: ®-2 and (S)-2. Enantiomerically pure compounds are essential for pharmaceutical purposes, where high enantiomeric excess (e.e.) is often required. Researchers employ resolution-based strategies to separate these enantiomers efficiently and inexpensively. Techniques include crystallization, asymmetric alkylations, and other chiral separation methods .

Pharmacological Profiling

Researchers explore the pharmacological properties of compounds related to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Beyond SGLT2 inhibition, investigations may include metabolic stability, toxicity, and off-target effects. Profiling helps identify potential therapeutic applications and informs drug development strategies.

Eigenschaften

IUPAC Name

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-3-15(4-11-19)23(27)22-14-26(18-8-5-16(24)6-9-18)20-13-17(25)7-12-21(20)31(22,28)29/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNIEZUHVZMRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.